molecular formula C19H21FN2O4S B6620406 N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide

N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide

Cat. No.: B6620406
M. Wt: 392.4 g/mol
InChI Key: AHASHKGNMLXJFZ-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzamides

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-12(2)22-27(24,25)13-7-8-16(20)15(11-13)19(23)21-17-9-10-26-18-6-4-3-5-14(17)18/h3-8,11-12,17,22H,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHASHKGNMLXJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the condensation of 3,4-dihydro-2H-chromen-4-ol with 2-fluoro-5-(propan-2-ylsulfamoyl)benzoic acid under acidic conditions. The reaction is often carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The chromene core can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the fluorine atom or the sulfamoyl group.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the benzamide core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized chromene derivatives, reduced benzamide derivatives, and substituted benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide can be used to study enzyme inhibition and receptor binding. Its fluorine atom and sulfamoyl group can interact with biological targets, making it a useful tool in drug discovery.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests that it could be developed into a drug for treating various diseases.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism by which N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and sulfamoyl group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-methylphenyl)acetamide

  • 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one

  • Tegoprazan analogues

Uniqueness: N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide stands out due to its unique combination of a chromene core, fluorine atom, and propan-2-ylsulfamoyl group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

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